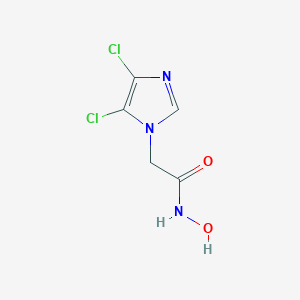

2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Métodos De Preparación

The synthesis of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide involves several steps. One common method includes the oxidative condensation of ketones and amidines. This process uses molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . The reaction conditions typically involve room temperature ionic liquids, which offer excellent yields and efficient recovery and recycling of the ionic liquid .

Análisis De Reacciones Químicas

2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, basic conditions, and room temperature ionic liquids . The major products formed from these reactions are tri-substituted imidazol-4-ones .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a synthon in the development of new drugs. In biology, it exhibits various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . In medicine, it is a core component of several commercially available drugs, including clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, and ornidazole (antiprotozoal and antibacterial) .

Mecanismo De Acción

The mechanism of action of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide involves its interaction with various molecular targets and pathways. The compound’s imidazole ring structure allows it to interact with enzymes and receptors, leading to its broad range of biological activities . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide can be compared with other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share similar core structures but differ in their specific substituents, leading to variations in their biological activities and applications. The uniqueness of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide lies in its specific substituents, which confer distinct chemical and biological properties.

Actividad Biológica

2-(4,5-Dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide, with the CAS number 175201-80-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C5H5Cl2N3O2

- Molecular Weight : 210.02 g/mol

- Structure : The compound features a dichloroimidazole ring which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a hydroxamic acid derivative. Hydroxamic acids are known for their ability to inhibit metalloproteinases and other enzymes involved in various biological processes, including cancer progression and inflammation.

Key Mechanisms:

- Enzyme Inhibition : It inhibits certain enzymes that are crucial for tumor growth and metastasis.

- Metal Ion Chelation : The imidazole moiety can chelate metal ions, which may disrupt metalloproteinase activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits metalloproteinases | |

| Antimicrobial | Exhibits activity against specific pathogens |

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study reported that this compound showed a dose-dependent reduction in cell viability in breast and colon cancer cell lines. The IC50 values ranged from 10 µM to 25 µM, indicating potent activity against these cells. -

Metalloproteinase Inhibition :

Another investigation focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which play a pivotal role in cancer metastasis. The results demonstrated significant inhibition of MMP-2 and MMP-9 at concentrations as low as 5 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption with potential hepatic metabolism. Further studies are necessary to elucidate its pharmacokinetic parameters fully.

Propiedades

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O2/c6-4-5(7)10(2-8-4)1-3(11)9-12/h2,12H,1H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDYEGGRRQZQDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CC(=O)NO)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381014 |

Source

|

| Record name | 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-80-6 |

Source

|

| Record name | 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.